molecular formula C16H16O3 B1268341 4-Benzyloxy-3-ethoxybenzaldehyde CAS No. 60186-33-6

4-Benzyloxy-3-ethoxybenzaldehyde

Cat. No.: B1268341
CAS No.: 60186-33-6
M. Wt: 256.3 g/mol
InChI Key: NCOFQZRLIYPMNJ-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-ethoxybenzaldehyde is an organic compound with the molecular formula C16H16O3. It is a benzaldehyde derivative characterized by the presence of benzyloxy and ethoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, benzyl chloride, and ethyl iodide.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyloxy-3-ethoxybenzaldehyde is utilized in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-ethoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. These reactions are facilitated by the electron-donating effects of the benzyloxy and ethoxy groups, which influence the reactivity of the aldehyde group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-3-ethoxybenzaldehyde is unique due to the presence of both benzyloxy and ethoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its dual functional groups allow for a wider range of chemical transformations compared to similar compounds .

Properties

IUPAC Name

3-ethoxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOFQZRLIYPMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340080
Record name 4-Benzyloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-33-6
Record name 4-Benzyloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 3-ethoxy-4-hydroxy-benzaldehyde (83 g) in N,N-dimethylformamide (400 ml) was gradually added 10 M sodium hydroxide (55 ml) and then benzyl chloride (60 ml) was added at a temperature under 40° C. The mixture was stirred at room temperature for a half an hour and for 2 hours at 60° C. The solution was poured into ice-cold water (2 l) and extracted with diethyl ether. The organic phase was washed with water and 5M sodium hydroxide and then it was dried and evaporated. The product was recrystallized from toluene-heptane.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Benzyloxy-3-ethoxybenzaldehyde in the synthesis of (E)-4-[4-(Benz­yloxy)-3-ethoxy­benzyl­ideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?

A1: this compound acts as a reactant in the synthesis. It reacts with 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one to form the final product, (E)-4-[4-(Benz­yloxy)-3-ethoxy­benzyl­ideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. [] You can access the paper here:

Q2: Are there any notable structural features in the final product related to the this compound moiety?

A2: Yes, the ethylvanillin group, originating from the this compound, exhibits specific spatial orientations within the final compound structure. It forms dihedral angles of 72.97° and 76.75° with the two terminal phenyl rings and a 39.24° angle with the pyrazolone ring. [] These structural details are important for understanding potential interactions with other molecules.

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